molecular formula C13H15IN4O B11071714 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B11071714
M. Wt: 370.19 g/mol
InChI Key: VJAZMFKYZXUNGY-UHFFFAOYSA-N
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Description

2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom, two methyl groups attached to the pyrazole ring, and a pyridine ring connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-iodo-3,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with 4-iodo-3,5-dimethyl-2,4-pentanedione under reflux conditions.

    Acetamide Formation: The acetamide linkage is formed by reacting the pyrazole derivative with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyrazole ring can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The methyl groups attached to the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in aqueous or organic solvents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, borane; reactions are conducted in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution: Formation of azido, cyano, or organometallic derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a biochemical probe. The compound’s ability to interact with specific biological targets makes it useful in studying enzyme functions and cellular processes.

    Medicine: Explored for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

    Industry: Utilized in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE: Similar structure with a bromine atom instead of iodine.

    2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE: Similar structure with a chlorine atom instead of iodine.

    2-(4-FLUORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The uniqueness of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE lies in the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15IN4O

Molecular Weight

370.19 g/mol

IUPAC Name

2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C13H15IN4O/c1-8-5-4-6-11(15-8)16-12(19)7-18-10(3)13(14)9(2)17-18/h4-6H,7H2,1-3H3,(H,15,16,19)

InChI Key

VJAZMFKYZXUNGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C(=C(C(=N2)C)I)C

Origin of Product

United States

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